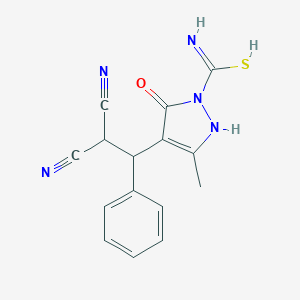![molecular formula C32H30N4O4 B323810 N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)
N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a hexanediamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .
化学反応の分析
Types of Reactions
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The anilinocarbonyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
科学的研究の応用
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and coatings with specific properties
作用機序
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds to N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide include other anilinocarbonyl derivatives and hexanediamide-based compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is unique due to its specific combination of anilinocarbonyl groups and hexanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C32H30N4O4 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
InChIキー |
OHAHSIFPJOBYMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)



![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)

